Dexamethasone 11,21-diacetate

Description

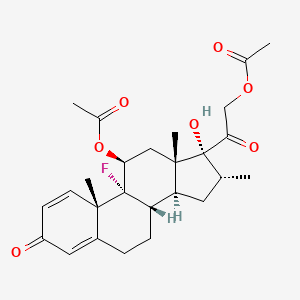

Dexamethasone 11,21-diacetate (CAS 3949-26-6) is a synthetic glucocorticoid derivative and a known impurity in dexamethasone formulations. It is structurally characterized by acetyl groups at the 11β- and 21-hydroxyl positions of the dexamethasone backbone (C26H33FO7, MW 476.53) . Primarily used as a reference standard in pharmaceutical quality control, it is classified under glucocorticoids and steroid impurities . Its role as an impurity necessitates stringent monitoring in dexamethasone-based therapeutics to ensure drug safety and efficacy .

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14-,19+,20+,22+,23+,24+,25+,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTECTIGXIMGLJQ-YIEQOVFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3949-26-6 | |

| Record name | Dexamethasone 11,21-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003949266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEXAMETHASONE 11,21-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VQU5CHJ9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dexamethasone 11,21-diacetate typically involves the acetylation of dexamethasone. The process begins with dexamethasone, which undergoes a reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the selective acetylation at the 11 and 21 positions .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Dexamethasone 11,21-diacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to dexamethasone and acetic acid in the presence of water or aqueous solutions.

Oxidation: It can undergo oxidation reactions, particularly at the 11 and 21 positions, leading to the formation of corresponding ketones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or dilute acids/bases are commonly used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

Hydrolysis: Dexamethasone and acetic acid.

Oxidation: Oxidized derivatives of dexamethasone.

Reduction: Reduced derivatives with hydroxyl groups.

Scientific Research Applications

Pharmacokinetics

The pharmacokinetic profile of dexamethasone 11,21-diacetate is characterized by its metabolism primarily through the enzyme CYP3A4, resulting in various hydroxylated metabolites. This metabolic pathway influences its duration of action and therapeutic efficacy.

Analytical Chemistry

This compound serves as a reference standard for the quantification and identification of corticosteroids in complex biological samples. Its stability and unique chemical structure make it ideal for method development in high-performance liquid chromatography (HPLC) and other analytical techniques .

Biological Research

In biological studies, this compound is utilized to explore the effects of glucocorticoids on cellular processes such as gene expression, signal transduction, and immune responses. For instance, it has been demonstrated to modulate T cell activation and survival by regulating gene expression related to immune function .

Medical Applications

This compound is employed in preclinical studies to assess the efficacy and safety of new anti-inflammatory and immunosuppressive therapies. Its application includes potential use as a disease-modifying osteoarthritis drug (DMOAD), where it may protect against cartilage degradation in arthritic conditions .

Industrial Applications

In pharmaceutical manufacturing, this compound is used for quality control and formulation development of corticosteroid-based medications. Its role ensures that formulations meet regulatory standards for potency and purity.

Chondroprotective Effects

Research indicates that dexamethasone can protect against arthritis-related changes in cartilage structure and function. In studies involving human cartilage explants, treatment with dexamethasone has shown promise in preventing matrix loss and inflammation associated with osteoarthritis .

Topical Ocular Delivery

Recent studies have explored the formulation of dexamethasone acetate-based hydrogels for ocular administration. These formulations have demonstrated enhanced bioavailability and reduced frequency of administration compared to traditional eye drops, thereby improving patient compliance .

Mechanism of Action

Dexamethasone 11,21-diacetate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins. The compound’s anti-inflammatory and immunosuppressive actions are primarily mediated through these genomic mechanisms .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between dexamethasone 11,21-diacetate and structurally related glucocorticoid esters:

Pharmacological and Functional Differences

- Betamethasone 11,21-diacetate shares similar lipophilicity but differs in methyl group positioning (16β vs. 16α in dexamethasone), altering receptor binding affinity .

Anti-inflammatory Activity :

- This compound retains glucocorticoid activity but is less potent than the parent drug due to esterification, which delays hydrolysis to the active form .

- Prednisolone 11,21-diacetate, lacking fluorine, shows weaker anti-inflammatory effects compared to fluorinated analogs like dexamethasone derivatives .

Biological Activity

Dexamethasone 11,21-diacetate is a synthetic glucocorticoid that exhibits potent anti-inflammatory and immunosuppressive properties. Its biological activity is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to various downstream effects on gene expression and cellular function. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological mechanisms, therapeutic applications, and relevant case studies.

- Molecular Formula : C26H33FO7

- Molecular Weight : 476.53 g/mol

- CAS Number : 3949-26-6

- SMILES Notation : C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(F)C@HOC(=O)C

This compound functions through a dual mechanism of action:

- Transcriptional Regulation : It binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, modulating their transcription. This can lead to the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines.

- Non-Genomic Effects : The compound also exhibits non-genomic actions by rapidly influencing signaling pathways and cellular processes, including apoptosis and cell proliferation .

Anti-Inflammatory Effects

This compound has been shown to significantly reduce inflammation in various models. Its anti-inflammatory effects are primarily attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In a study assessing its efficacy in autoimmune arthritis models, intraarticular injections demonstrated prolonged therapeutic effects compared to traditional formulations .

Immunosuppressive Properties

The compound is effective in suppressing immune responses, making it valuable in treating conditions like autoimmune diseases and transplant rejection. Its ability to inhibit lymphocyte proliferation and cytokine production is critical in these contexts .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : High bioavailability when administered via injection.

- Half-life : Extended half-life due to its acetate modifications, allowing for less frequent dosing.

- Distribution : Rapid distribution to tissues, particularly those involved in inflammatory processes.

Case Studies

- COVID-19 Treatment : Dexamethasone has been pivotal in managing severe COVID-19 cases. Clinical trials indicated that it reduced mortality rates among patients requiring oxygen or mechanical ventilation by approximately one-fifth to one-third .

- Rheumatoid Arthritis Management : A study highlighted the use of this compound in intraarticular injections for rheumatoid arthritis patients. Results showed significant improvement in joint swelling and pain relief compared to placebo treatments .

Comparative Analysis

| Property | This compound | Traditional Dexamethasone |

|---|---|---|

| Molecular Weight | 476.53 g/mol | 392.46 g/mol |

| Route of Administration | Injectable (liposomal form) | Oral/Injectable |

| Duration of Action | Extended | Shorter |

| Anti-inflammatory Efficacy | Higher due to sustained release | Standard |

Q & A

Q. What are the critical synthetic pathways for producing Dexamethasone 11,21-diacetate, and how can reaction conditions be optimized?

this compound is synthesized via selective acetylation of dexamethasone at the 11β- and 21-hydroxyl groups. Key steps include:

- Use of acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to promote esterification.

- Protection of the 17α-hydroxyl group to prevent undesired acetylation.

- Purification via recrystallization (e.g., using ethanol/water mixtures) to isolate the diacetate form from monoacetylated intermediates . Optimization requires monitoring reaction kinetics, pH control, and temperature (typically 25–40°C) to minimize byproducts like 21-monoacetate or over-acetylated derivatives .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

A multi-technique approach is recommended:

- IR Spectroscopy : Confirm acetate C=O stretches at ~1740–1760 cm⁻¹ and hydroxyl group absence .

- NMR : Assign 11β- and 21-acetate protons (δ 2.0–2.1 ppm for CH₃ groups) and verify stereochemistry via coupling constants .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 476.5 (C₂₆H₃₃FO₇) with fragmentation patterns distinguishing diacetate from monoacetate derivatives .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) and resolve co-eluting impurities .

Advanced Research Questions

Q. What strategies are effective for identifying and quantifying process-related impurities in this compound batches?

Common impurities include:

- Betamethasone 11,21-diacetate (CAS 330157-05-6): Differentiated by fluorine substitution at C9 .

- Prednisolone 11,21-diacetate (CAS 98523-85-4): Lacks C9-fluorine and C16-methyl groups . Analytical methods:

- LC-MS/MS : Quantify impurities at ≤0.1% using selective ion monitoring (SIM) and reference standards .

- Forced Degradation Studies : Expose samples to heat, light, and hydrolysis (pH 1–13) to identify degradation products (e.g., dexamethasone 21-monoacetate) .

Q. How does the acetylation pattern at C11 and C21 influence the stability and bioavailability of dexamethasone derivatives?

- Lipophilicity : Diacetylation increases logP, enhancing membrane permeability but slowing hydrolysis to active dexamethasone.

- Hydrolysis Kinetics : 21-acetate hydrolyzes faster than 11β-acetate in plasma, affecting sustained release profiles.

- Comparative Studies : In vitro assays (e.g., receptor binding) show diacetate derivatives have reduced glucocorticoid receptor affinity compared to dexamethasone phosphate .

Q. What methodological considerations are critical for validating a stability-indicating assay for this compound?

Follow ICH Q2(R1) guidelines:

- Specificity : Resolve degradation products (e.g., oxidation at C1-C2 double bond) using HPLC with diode-array detection (DAD) .

- Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD in inter-day assays.

- Robustness : Test variations in mobile phase (±5% acetonitrile) and column temperature (±2°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.